N-(3-methoxycyclopentyl)-2,2-dimethyl-3-phenylmethoxypropanamide
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Overview
Description
N-(3-methoxycyclopentyl)-2,2-dimethyl-3-phenylmethoxypropanamide is an organic compound with a complex structure that includes a cyclopentyl ring, a methoxy group, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxycyclopentyl)-2,2-dimethyl-3-phenylmethoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentyl ring with the methoxy group, followed by the introduction of the phenylmethoxy group. The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxycyclopentyl)-2,2-dimethyl-3-phenylmethoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the amide group can produce amines.
Scientific Research Applications
N-(3-methoxycyclopentyl)-2,2-dimethyl-3-phenylmethoxypropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-methoxycyclopentyl)-2,2-dimethyl-3-phenylmethoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxycyclopentyl)-2,2-dimethyl-3-phenylmethoxypropanamide: shares structural similarities with other compounds that have cyclopentyl rings, methoxy groups, or phenylmethoxy groups.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-methoxycyclopentyl)-2,2-dimethyl-3-phenylmethoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,13-22-12-14-7-5-4-6-8-14)17(20)19-15-9-10-16(11-15)21-3/h4-8,15-16H,9-13H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBXMQIXPDRJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)NC2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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